![molecular formula C12H14BrNO2 B1438810 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid CAS No. 490027-02-6](/img/structure/B1438810.png)
2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid
Overview
Description
2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a bromophenyl group and a pyrrolidinyl group attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of Pyrrolidine Derivative: The attachment of the pyrrolidine ring to the acetic acid backbone.
A common synthetic route might involve the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the intermediate, followed by oxidation to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions might target the bromophenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups to the phenyl ring.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
The compound has been investigated for its potential as an anticancer agent, particularly through its interactions with the dihydrofolate reductase enzyme (DHFR). DHFR is crucial in folate metabolism and is a well-known target for anticancer therapies. Studies have shown that derivatives of pyrrolidine, including those similar to 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid, exhibit significant inhibitory activity against DHFR, with IC50 values ranging from 12.37 μM to 54.10 μM . The structure–activity relationship studies indicate that modifications in the pyrrolidine ring can enhance the biological efficacy of these compounds.
1.2 Antimicrobial Properties
Research has highlighted the antimicrobial properties of compounds containing pyrrolidine and thiazole moieties. The presence of the 4-bromophenyl group in this compound may contribute to enhanced activity against resistant bacterial strains, making it a candidate for further exploration in antibiotic development .
1.3 Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Huntington's disease. This is attributed to their ability to modulate various signaling pathways involved in neuronal survival .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. The incorporation of the bromophenyl group is crucial for enhancing the compound's biological activity. Various synthetic routes have been explored to optimize yield and purity, with reported yields exceeding 90% in some cases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound. The following table summarizes key structural features and their associated biological activities:
Structural Feature | Biological Activity | Remarks |
---|---|---|
4-Bromophenyl Group | Increased binding affinity to DHFR | Enhances inhibitory potency against cancer cells |
Pyrrolidine Ring | Essential for biological activity | Modifications can lead to diverse pharmacological effects |
Acetic Acid Moiety | Influences solubility and bioavailability | Critical for effective drug formulation |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:
Case Study 1: DHFR Inhibition
A study synthesized a series of thiosemicarbazone derivatives based on pyrrolidine scaffolds, demonstrating potent inhibition of DHFR with promising IC50 values. This highlights the potential for developing new anticancer agents from related structures .
Case Study 2: Antimicrobial Activity
Research focusing on pyrrolidine derivatives revealed enhanced antibacterial activity against resistant strains when modifications were made to the phenyl groups, suggesting that further exploration of this compound could yield effective antibiotics .
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the pyrrolidine ring might interact with specific amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid
- 2-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)acetic acid
- 2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)acetic acid
Uniqueness
The presence of the bromine atom in 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid might confer unique electronic and steric properties, affecting its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
Biological Activity
2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a bromophenyl group and a pyrrolidine moiety, suggests potential applications in various therapeutic areas, including anticancer and antibacterial treatments. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C12H14BrNO2. The presence of the bromine atom on the phenyl ring enhances its lipophilicity and biological interactions. The pyrrolidine ring contributes to the compound's pharmacological properties, making it a valuable candidate for drug development.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit notable anticancer properties. For instance, the introduction of a 4-bromophenyl group has been shown to enhance cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of this compound
In a study evaluating the viability of A549 human lung adenocarcinoma cells, treatment with this compound reduced cell viability significantly compared to untreated controls, indicating its potential as an anticancer agent.
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Research indicates that derivatives containing pyrrolidine rings show enhanced activity against resistant bacterial strains.
Table 2: Antibacterial Activity Against Resistant Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
S. pneumoniae | 0.025 mg/mL | |
H. influenzae | 0.020 mg/mL |
A study highlighted that compounds with similar structural features exhibited significant antibacterial activity against strains with the erm gene, suggesting that modifications in the structure can lead to improved efficacy against antibiotic-resistant bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The SAR analysis indicates that:
- Bromine Substitution : Enhances lipophilicity and biological interactions.
- Pyrrolidine Moiety : Plays a crucial role in modulating activity against cancer and bacteria.
Table 3: Comparative Analysis of Structural Variants
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Bromophenyloxazole | Contains oxazole instead of pyrrolidine | Varying antibacterial activity |
Pyrrolidine-based analogs | Pyrrolidine ring present | Enhanced anticancer properties |
This comparative analysis underscores how variations in substituents can lead to distinct biological profiles.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
- Anticancer Efficacy : In vitro assays demonstrated that this compound significantly reduces the viability of A549 cells, suggesting its potential for lung cancer therapy.
- Antibacterial Resistance : A clinical study assessed its effectiveness against Streptococcus pneumoniae and found it comparable to existing antibiotics, highlighting its promise as a treatment for resistant infections.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-pyrrolidin-1-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-5-3-9(4-6-10)11(12(15)16)14-7-1-2-8-14/h3-6,11H,1-2,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCJVKGBEMXJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
490027-02-6 | |
Record name | 2-(4-bromophenyl)-2-(pyrrolidin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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